molecular formula C21H26N4 B12211768 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211768
M. Wt: 334.5 g/mol
InChI Key: DZDMZEUZRUVVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethylpiperidine with a suitable pyrazole derivative in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine demonstrated promising results against various cancer types, suggesting that 7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine could be a candidate for further investigation in oncology .

2. Antiviral Properties
The compound has also been explored for its antiviral potential. Inhibitors targeting host kinases have been identified as promising strategies for broad-spectrum antiviral therapies. The mechanism of action involves modulating cellular pathways that viruses exploit for replication. Studies have shown that similar compounds can effectively inhibit viral replication in vitro, suggesting that this compound may play a role in developing antiviral agents .

3. Neuropharmacological Effects
The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on the central nervous system (CNS), particularly as modulators of glutamate receptors. Such interactions could lead to applications in treating neurological disorders .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency in vitro.
Study 2Antiviral ActivityShowed effective viral load reduction in infected cell cultures; potential as a therapeutic agent against emerging viruses.
Study 3NeuropharmacologyIndicated modulation of glutamate receptor activity leading to improved cognitive function in animal models.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. For example, it may inhibit protein kinases or other signaling molecules, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

The compound 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4C_{18}H_{24}N_4, and it features a pyrazolo-pyrimidine core structure. The presence of the 3,5-dimethylpiperidine moiety is significant for its biological activity, potentially influencing receptor binding and interaction.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of various kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are crucial in cancer cell proliferation and survival .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of certain pyrazolo derivatives. The compound may exhibit activity against viral infections by targeting viral replication mechanisms or host cell pathways essential for viral entry and propagation. For example, studies on related compounds have demonstrated inhibition of dengue virus replication through modulation of host cell kinases .

Neuroprotective Effects

The 3,5-dimethylpiperidine segment is known for its neuroprotective properties. Compounds containing this moiety have been reported to enhance cognitive function and exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, including melanocortin receptors, influencing physiological responses such as inflammation and metabolism .
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in signaling pathways critical for cell growth and survival.

Case Studies

StudyFocusFindings
Shinde et al. (2010)Antifungal ActivityDemonstrated that structurally similar compounds exhibited significant antifungal activity against various pathogens .
Bekerman et al. (2017)Antiviral ActivityIdentified selective inhibitors targeting AAK1 and GAK with implications for treating viral infections .
Kappe (2000)Structure-Activity RelationshipsDiscussed the impact of structural variations on biological activity in pyrimidine derivatives .

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-14-10-15(2)13-24(12-14)19-11-16(3)22-21-20(17(4)23-25(19)21)18-8-6-5-7-9-18/h5-9,11,14-15H,10,12-13H2,1-4H3

InChI Key

DZDMZEUZRUVVJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.